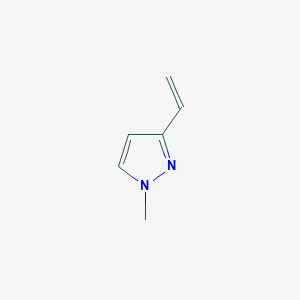

1-Methyl-3-vinyl-1H-pyrazole

描述

BenchChem offers high-quality 1-Methyl-3-vinyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-vinyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

56342-53-1 |

|---|---|

分子式 |

C6H8N2 |

分子量 |

108.14 g/mol |

IUPAC 名称 |

3-ethenyl-1-methylpyrazole |

InChI |

InChI=1S/C6H8N2/c1-3-6-4-5-8(2)7-6/h3-5H,1H2,2H3 |

InChI 键 |

WPRZWOWXBPBJDN-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CC(=N1)C=C |

产品来源 |

United States |

Synthesis, Characterization, and Downstream Functionalization of 1-Methyl-3-vinyl-1H-pyrazole: A Technical Guide

Executive Rationale

1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1)[1][2] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex bicyclic scaffolds, heteroaromatic macrocyclic ethers, and advanced chemotherapeutics[3][4]. The molecule features a nucleophilic pyrazole core coupled with a reactive terminal vinyl group, allowing for orthogonal functionalization. However, handling this compound requires strict control over reaction conditions due to the thermodynamic instability of the conjugated vinyl system, which is prone to radical-mediated autopolymerization[5].

This guide provides a comprehensive, field-proven framework for the synthesis, regioselective functionalization, and analytical characterization of 1-methyl-3-vinyl-1H-pyrazole and its derivatives.

Mechanistic Pathways & Synthetic Strategies

Strategy A: Wittig Olefination of Pyrazole Carbaldehydes

The most direct and regiochemically faithful route to unsubstituted 1-methyl-3-vinyl-1H-pyrazole involves the Wittig olefination of 1-methyl-1H-pyrazole-3-carbaldehyde[4].

-

Causality of Experimental Design: Utilizing methyltriphenylphosphonium bromide (MePPh₃Br) with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in anhydrous THF ensures irreversible ylide formation. Performing the reaction strictly between 0 °C and room temperature prevents the thermally-induced polymerization of the newly formed vinyl moiety and suppresses double-bond migration, which is a common failure mode in terminal alkene synthesis[4].

Strategy B: Heterocyclization and Dehydrohalogenation

For the synthesis of heavily substituted analogs, such as 5-chloro-1-methyl-3-vinylpyrazole, a heterocyclization approach is preferred over direct functionalization[5][6].

-

Causality of Experimental Design: Reacting 1,1-dichloro-4-halo-1-alken-3-ones with methylhydrazine constructs the pyrazole ring de novo, yielding a 3-(1-haloalkyl)pyrazole intermediate. Subsequent dehydrohalogenation under basic conditions or microwave irradiation installs the vinyl group[5][6]. This bottom-up approach bypasses the regioselectivity issues (e.g., N1 vs. N2 alkylation) typically encountered when functionalizing pre-formed pyrazole rings.

Caption: Heterocyclization pathway yielding 5-chloro-1-methyl-3-vinylpyrazole.

Self-Validating Experimental Protocols

Protocol: Regioselective C5-Lithiation and Iodination

This protocol describes the regioselective functionalization at the C5 position of 1-methyl-3-vinyl-1H-pyrazole, a critical step for generating cross-coupling precursors for macrocyclic ether chemotherapeutics[3][7].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂ (repeat 3x).

-

Substrate Dissolution: Dissolve 1-methyl-3-vinyl-1H-pyrazole (4.25 g, 39.30 mmol) in anhydrous THF (40 mL)[3].

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

-

Causality: Cryogenic temperatures are mandatory here. At higher temperatures, the strongly nucleophilic organolithium reagent will attack the terminal vinyl group, leading to anionic polymerization. -78 °C kinetically favors deprotonation at the most acidic proton (C5)[3].

-

-

Lithiation: Dropwise add n-BuLi (24 mL, 58.95 mmol, 2.5 M in hexanes) via a syringe pump over 20 minutes[3].

-

Self-Validation Check: A slight color shift to pale yellow indicates the formation of the lithiated species. Stir for exactly 1 hour at -78 °C.

-

-

Electrophilic Quench: Slowly add a pre-cooled solution of iodine (14.97 g, 58.95 mmol) in THF (25 mL)[3].

-

In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The complete disappearance of the starting material spot under UV (254 nm) validates the total trapping of the organolithium intermediate.

-

Workup: Quench the reaction strictly at -78 °C with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Warm to room temperature, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Caption: Workflow for the synthesis and C5-lithiation of 1-methyl-3-vinyl-1H-pyrazole.

Analytical & Spectroscopic Profiling

Characterization of vinylpyrazoles requires careful spectroscopic analysis to confirm the integrity of the vinyl system (which is highly sensitive to degradation) and the substitution pattern of the pyrazole ring. The terminal vinyl protons typically exhibit distinct splitting patterns due to geminal and vicinal coupling.

Table 1: Comparative Quantitative Data for Vinylpyrazole Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | IR Absorption (cm⁻¹) | Typical Yield |

| 5-Chloro-1-methyl-3-vinylpyrazole | 6.06 (s, 1H, H-4), 3.99 (m, J=7.0 Hz, 2H)[5] | 3120–3130 (Characteristic narrow C4-H pyrazole bonds)[6] | 72% (via heterocyclization)[5] |

| 5-Iodo-1-methyl-3-vinyl-1H-pyrazole | Absence of C5-H signal; Vinyl shifts maintained at ~5.2, ~5.7, ~6.6 | ~3125 (C4-H pyrazole bond) | >85% (via C5-lithiation)[3] |

| 5-Chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | 9.95 (s, 1H, CHO), Vinyl signals intact | 1680 (C=O stretch) | 7% (Dehydrochlorination byproduct)[8] |

Storage Dynamics and Polymerization

A critical operational hazard with 1-methyl-3-vinyl-1H-pyrazole and its derivatives is their thermodynamic instability over time.

-

Causality of Degradation: The electron-rich pyrazole ring activates the conjugated vinyl group toward radical-mediated autopolymerization. During storage at room temperature for prolonged periods (e.g., one month), these liquid monomers spontaneously transform into solid, transparent polymers[5][6].

-

Mitigation Strategy: To maintain monomeric integrity, these compounds must be stored strictly between -10 °C to 0 °C[5] under an inert atmosphere (Argon/N₂). For long-term storage prior to pharmaceutical scale-up, the addition of a radical inhibitor (such as BHT) is highly recommended unless it interferes with downstream transition-metal catalysis.

References

- Source: Academia.

- Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1)

- Synthesis of Complex Bicyclic Scaffolds by Intermolecular Photosensitized Dearomative Cycloadditions of Activated Alkenes and Na Source: Semantic Scholar URL

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL

- 56342-53-1(1H-Pyrazole, 1-methyl-3-vinyl-)

Sources

- 1. 56342-53-1 CAS MSDS (1H-Pyrazole, 1-methyl-3-vinyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 56342-53-1 | 1-Methyl-3-vinyl-1H-pyrazole - AiFChem [aifchem.com]

- 3. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (PDF) 3-Alkenyl-5-chloropyrazoles: expedient synthesis via heterocyclization of 1,1-dichloro-4-halo-1-alken-3-ones with hydrazines [academia.edu]

- 6. (PDF) 3-Alkenyl-5-chloropyrazoles: expedient synthesis via heterocyclization of 1,1-dichloro-4-halo-1-alken-3-ones with hydrazines [academia.edu]

- 7. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Discovery of Novel Vinylpyrazole Compounds: Synthesis, Characterization, and Application

Introduction: The Strategic Convergence of Pyrazole and Vinyl Moieties in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and physicochemical properties, including the capacity for hydrogen bonding and π-π stacking interactions, enable it to bind with a wide array of biological macromolecules.[1] This versatility is evidenced by the integration of the pyrazole core into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent encorafenib, which validate its significance in modern therapeutic design.[2][3]

The strategic functionalization of this core is paramount to modulating biological activity. The introduction of a vinyl group (C=C) creates a vinylpyrazole, a class of compounds that offers a powerful synthetic handle for further molecular elaboration through a variety of chemical transformations. Moreover, the vinyl moiety itself can be crucial for biological activity, acting as a Michael acceptor or participating in key binding interactions within a target protein. Some 5-vinylpyrazoles, for instance, have been identified as potent DNA gyrase inhibitors with significant antibacterial activity.[4]

This guide provides an in-depth exploration of the discovery of novel vinylpyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that moves from foundational synthetic principles to advanced biological screening. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is the logical starting point for any vinylpyrazole discovery program. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Paal-Knorr Synthesis: A Classic Approach

One of the most fundamental methods for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The primary advantage of this method is the commercial availability of a wide variety of both reaction partners, allowing for diverse substitutions.

Causality of Component Selection:

-

1,3-Dicarbonyl Compound: The choice of β-diketone, β-ketoester, or β-ketoaldehyde directly determines the substituents at the C-3 and C-5 positions of the final pyrazole.

-

Hydrazine Derivative: Using hydrazine hydrate (H₂N-NH₂) results in an N-unsubstituted pyrazole, which retains a reactive N-H bond for subsequent vinylation. Employing a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) pre-installs a substituent at the N-1 position, which can be a crucial element for biological activity but precludes N-vinylation.[5]

A significant limitation of the Paal-Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound, as this can lead to the formation of a mixture of regioisomers, complicating purification and characterization.[5]

1,3-Dipolar Cycloadditions: A Regioselective Alternative

To overcome the regioselectivity challenges of the Knorr synthesis, 1,3-dipolar cycloaddition reactions are frequently employed. A common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.[5][6] This method offers a high degree of control over the final substitution pattern.

Key Methodologies:

-

Reaction with Alkynes: The cycloaddition of diazo compounds with alkynes is a well-established route to pyrazoles.[6]

-

Reaction with α,β-Unsaturated Carbonyls: The use of α,β-unsaturated aldehydes or ketones in reactions with hydrazine salts also provides a reliable pathway to substituted pyrazoles.[7]

Modern Energy-Intensive Methods: Enhancing Efficiency

To accelerate reaction times and improve yields, modern techniques such as microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis.[8][9]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles compared to conventional heating.[8][9] For example, the synthesis of pyrazolyl-substituted benzochroman-4-ones was achieved in 5-7 minutes under microwave irradiation, whereas conventional reflux required 10-12 hours for lower yields.[9]

-

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions under milder conditions than high-temperature reflux.[8]

The workflow for selecting a foundational pyrazole synthesis strategy is outlined below.

Caption: Logic for selecting a pyrazole synthesis route.

Section 2: Methodologies for Vinyl Group Installation

Once the pyrazole core is synthesized, the next critical phase is the introduction of the vinyl group. The position of this group (on a nitrogen or a carbon atom) profoundly influences the molecule's chemical reactivity and biological properties.

Synthesis of N-Vinylpyrazoles (1-Vinylpyrazoles)

The most common vinylpyrazoles are those where the vinyl group is attached to the N-1 position.

-

Direct Vinylation with Acetylene: An early method involved the high-pressure reaction of N-H pyrazoles with acetylene.[4] This approach, while effective, requires specialized equipment and is less common in modern discovery labs.

-

Reaction with Vinyl Acetate: A more accessible method is the reaction of a pyrazole with boiling vinyl acetate in the presence of a mercury(II) sulfate catalyst. This transvinylation reaction typically provides good to excellent yields (70-86%).[4] The causality here lies in the acid-catalyzed exchange of the vinyl group from the acetate to the more nucleophilic pyrazole nitrogen.

-

Dehydration of N-(β-hydroxyethyl)pyrazoles: This two-step process involves first reacting the pyrazole with ethylene oxide or a similar reagent to form an N-hydroxyethyl intermediate, followed by dehydration to yield the N-vinylpyrazole.[4]

-

Domino Addition/Elimination with Vinyl Selenones: A modern, transition-metal-free approach utilizes the reaction of azoles with vinyl selenones in the presence of a base like potassium hydroxide. This domino process proceeds under mild conditions and tolerates a wide range of functional groups.

Synthesis of C-Vinylpyrazoles (3-, 4-, or 5-Vinylpyrazoles)

Attaching a vinyl group directly to a carbon atom of the pyrazole ring is often more challenging but opens up different avenues for structural diversification.

-

Thermolysis and Rearrangement: An early report described the synthesis of 3-vinylpyrazoles through the thermolysis and rearrangement of 3H-1,2-diazepines.[4]

-

Cracking of Adducts: A versatile method involves the thermal cracking of adducts prepared from the condensation-cyclization of a β-ketoaldehyde or β-diketone with hydrazine. This approach can yield 3(5)-vinylpyrazoles in good yields.[4]

-

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic organic chemistry offers powerful tools for C-C bond formation. Reactions like the Suzuki or Stille coupling can be used to couple a vinyl-containing organometallic reagent with a halogenated pyrazole (e.g., 4-bromopyrazole), or vice-versa. These methods provide exceptional control and functional group tolerance.

The general discovery workflow, from precursor synthesis to biological evaluation, is depicted in the following diagram.

Caption: High-level workflow for vinylpyrazole discovery.

Section 3: Purification and Structural Elucidation: A Self-Validating System

The synthesis of a novel compound is incomplete without rigorous purification and unambiguous structural confirmation. This phase ensures the trustworthiness of all subsequent biological data.

Purification Protocol

The crude product from the vinylation reaction is typically a mixture of the desired product, unreacted starting materials, and byproducts. Column chromatography is the workhorse technique for purification.

Step-by-Step Column Chromatography Protocol:

-

Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica bed.

-

Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient is chosen based on preliminary analysis by Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified vinylpyrazole.

Structural Elucidation

A combination of spectroscopic techniques is required to confirm the identity and structure of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The key diagnostic signals for a vinylpyrazole are the protons on the double bond, which typically appear as doublets or doublets of doublets in the 5-7 ppm region.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The two carbons of the vinyl group will have characteristic shifts in the 100-140 ppm range.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's elemental composition.

Section 4: Screening for Biological Activity

With a library of pure, characterized novel vinylpyrazole compounds, the focus shifts to identifying potential therapeutic applications. The pyrazole scaffold is known to possess a wide spectrum of biological activities.[6][10][11]

Common Therapeutic Targets and Assays

Based on extensive literature, pyrazole derivatives are frequently investigated for the following activities:

| Biological Activity | Common Target(s) / Cell Lines | Example Assay | Reference |

| Anticancer | Various cancer cell lines (e.g., A549, MCF7, HeLa) | Cytotoxicity (MTT/SRB) Assay | [9][12] |

| Cyclin-Dependent Kinases (CDK2) | Kinase Inhibition Assay | [12] | |

| Antimicrobial | Bacteria (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) Assay | [3][13] |

| Fungi (e.g., C. albicans) | Antifungal Susceptibility Testing | [3] | |

| Anti-inflammatory | BV2 microglial cells; COX enzymes | Cytokine (e.g., IL-6) Expression (qPCR) Assay | [14] |

| Antiviral (Anti-HIV) | HIV Reverse Transcriptase, HIV Protease | Enzyme Inhibition Assay | [15] |

Case Study: Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[9][12] For example, Hassan et al. developed novel indole-pyrazole hybrids that showed potent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin.[12] Molecular docking studies confirmed that these compounds effectively bind to CDK2 protein.[12]

Step-by-Step Cytotoxicity Screening Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel vinylpyrazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The discovery of novel vinylpyrazole compounds represents a fertile ground for innovation in medicinal chemistry. The strategic combination of a privileged heterocyclic core with a versatile vinyl functional group provides a powerful platform for developing new therapeutic agents. This guide has outlined a logical and robust workflow, from the foundational synthesis of the pyrazole ring and the strategic installation of the vinyl moiety to the critical steps of purification, characterization, and biological screening.

Future research in this field will likely focus on several key areas. The development of more atom-economic and environmentally friendly ("green") synthetic methods, particularly those utilizing transition-metal catalysis for C-H functionalization, will be crucial for sustainable drug development.[4] Furthermore, as our understanding of disease biology deepens, novel vinylpyrazoles can be rationally designed to interact with new and challenging biological targets, expanding their therapeutic potential far beyond the established activities. The continued exploration of this fascinating class of molecules promises to yield the next generation of innovative medicines.

References

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.

- Synthesis of Functionalized N-Vinyl Nitrogen-Containing Heterocycles.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.

- Full article: Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) - Taylor & Francis.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.

- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.

- Synthesis and anti-HIV activities of 3-benzoylbenzofurans and their pyrazole derivatives - RSC Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.

- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.

- synthesis of novel pyrazole derivatives for drug discovery. - Benchchem.

- Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH.

- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC.

- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - MDPI.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academicstrive.com [academicstrive.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. epj-conferences.org [epj-conferences.org]

- 11. jchr.org [jchr.org]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

Multidimensional Spectroscopic Characterization of 1-Methyl-3-vinyl-1H-pyrazole: A Definitive Guide for Drug Development

Executive Summary

1-Methyl-3-vinyl-1H-pyrazole (CAS: 56342-53-1) is a highly versatile heterocyclic building block. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core structural motifs in the synthesis of complex bicyclic scaffolds [1][1] and heteroaromatic macrocyclic ether chemotherapeutic agents [2][2]. The presence of both an electron-rich pyrazole core and a conjugated vinyl group demands a rigorous, orthogonal analytical approach to confirm structural integrity, regiochemistry, and purity.

This whitepaper details the causality behind the spectroscopic methodologies required to fully characterize this molecule, providing self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Orthogonal Spectroscopic Workflow for Pyrazole Validation

Structural Nuances & Analytical Causality

The analytical challenge of 1-Methyl-3-vinyl-1H-pyrazole lies in differentiating the electronic environments of the pyrazole ring protons versus the vinylic protons. The conjugation extends from the pyrazole π -system into the vinyl group, altering the electron density and, consequently, the chemical shifts and vibrational force constants. To establish a self-validating analytical system, we employ a triad of techniques: NMR for atomic connectivity, FT-IR for functional group verification, and GC-MS for molecular mass and fragmentation mapping. This orthogonal approach ensures that an analytical artifact in one method is immediately identified and corrected by the others.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design

The selection of Chloroform-d (CDCl₃) as the solvent is deliberate; it provides a non-polar environment that minimizes hydrogen-bonding artifacts, allowing for precise measurement of intrinsic chemical shifts. The vinyl group at C3 presents a classic AMX spin system. Because the terminal protons are diastereotopic (one is cis to the pyrazole ring, the other trans), they exhibit distinct chemical shifts and coupling constants ( J ). A high-field magnet ( ≥ 400 MHz) is required to prevent second-order effects (roofing) and clearly resolve the fine geminal coupling ( J≈1.5 Hz) between the terminal vinylic protons.

Causality of 1H NMR Spin Systems in 1-Methyl-3-vinyl-1H-pyrazole

Self-Validating Protocol: 1D ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS provides a definitive 0.00 ppm reference, validating the chemical shift axis against solvent drift.

-

-

Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequency of the sample.

-

Causality: This maximizes power transfer, ensuring an optimal signal-to-noise ratio (SNR) for the quaternary C3 carbon.

-

-

Locking & Shimming: Lock onto the deuterium signal of CDCl₃. Shim the Z-axis gradients until the ¹H line width of the TMS peak is <1.0 Hz at half-height.

-

Self-Validation: A sharp TMS peak guarantees that any observed multiplet broadening in the vinyl signals is due to true scalar coupling, not magnetic field inhomogeneity.

-

-

Acquisition: Execute a 30° pulse sequence for ¹H to allow for rapid repetition. Set the relaxation delay (D1) to 5×T1 (longitudinal relaxation time) of the slowest relaxing proton.

-

Causality: This ensures quantitative integration of all proton environments, proving the 3:1:1:1:1:1 proton ratio.

-

Quantitative Data: NMR Assignments

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | N-CH₃ | 3.85 | Singlet (s) | 3H | - | | C4-H | 6.25 | Doublet (d) | 1H | 2.0 | | C5-H | 7.30 | Doublet (d) | 1H | 2.0 | | C3-CH= | 6.65 | Doublet of doublets (dd) | 1H | 11.0, 17.0 | | =CH₂ (trans) | 5.65 | Doublet of doublets (dd) | 1H | 17.0, 1.5 | | =CH₂ (cis) | 5.15 | Doublet of doublets (dd) | 1H | 11.0, 1.5 |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| N-CH₃ | 39.0 | Primary (CH₃) |

| C4 | 103.5 | Tertiary (CH) |

| C5 | 131.2 | Tertiary (CH) |

| C3 | 150.1 | Quaternary (C) |

| -CH= | 128.5 | Tertiary (CH) |

| =CH₂ | 113.0 | Secondary (CH₂) |

Vibrational Spectroscopy (FT-IR)

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet transmission. Liquid samples like 1-Methyl-3-vinyl-1H-pyrazole can be analyzed neat on a diamond crystal. This eliminates the risk of water absorption by hygroscopic KBr, which would artificially inflate the O-H stretching region and obscure the critical vinylic =C-H stretching frequencies (~3100 cm⁻¹).

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Collection: Collect a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution).

-

Self-Validation: The background must show no peaks above the noise threshold, confirming crystal purity and preventing ghost peaks.

-

-

Sample Application: Apply 2 μL of the neat liquid directly onto the crystal. Ensure complete coverage of the active evanescent wave area.

-

Acquisition: Collect 32 scans.

-

Causality: Averaging 32 scans increases the SNR by a factor of 32 , clearly resolving the weak vinylic overtone bands and the out-of-plane bending modes.

-

-

Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam.

Quantitative Data: FT-IR Assignments

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3110 | =C-H stretch | Vinyl / Pyrazole | Medium |

| ~2950 | -C-H stretch | N-Methyl | Weak |

| ~1630 | C=C stretch | Vinyl group | Medium |

| ~1510 | C=N stretch | Pyrazole ring | Strong |

| ~990, 905 | =C-H out-of-plane bend | Terminal vinyl | Strong |

Mass Spectrometry (GC-MS)

Causality of Experimental Design

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS/EI) is ideal for this volatile heterocycle, which is volatile enough to be detected as a trace component in processed agricultural products [3][3]. A standard 70 eV ionization energy is used because it provides a highly reproducible, hard-ionization environment that shatters the molecule into a predictable, library-matchable fragmentation fingerprint.

Self-Validating Protocol: GC-MS/EI Analysis

-

Sample Dilution: Dilute the sample to 100 μg/mL in GC-grade dichloromethane.

-

Injection: Inject 1 μL using a split ratio of 50:1.

-

Causality: The split ratio prevents detector saturation and column overloading, ensuring sharp, Gaussian chromatographic peaks and preventing ion-molecule reactions in the source.

-

-

Chromatography: Use a non-polar capillary column (e.g., HP-5MS). Program the oven: 50°C hold for 2 min, ramp at 15°C/min to 250°C.

-

Self-Validation: The sharp elution of the solvent peak validates the injection mechanics and column flow dynamics.

-

-

Ionization & Detection: Operate the MS in full scan mode (m/z 35-300) at 70 eV.

Quantitative Data: Mass Spectrometry

Table 4: GC-MS Fragmentation Peaks

| m/z | Relative Abundance | Fragment Assignment |

|---|---|---|

| 108 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |

| 93 | ~45% | [M - CH₃]⁺ (Loss of N-methyl) |

| 81 | ~30% | [M - C₂H₃]⁺ (Loss of vinyl group) |

| 54 | ~20% | Pyrazole ring cleavage |

Conclusion

By intertwining NMR, FT-IR, and GC-MS under strict, self-validating protocols, researchers can unambiguously confirm the structure of 1-Methyl-3-vinyl-1H-pyrazole. Understanding the causality behind each parameter—from the choice of NMR relaxation delays to the GC split ratio—transforms routine chemical analysis into a rigorous, fail-safe scientific proof necessary for downstream drug development applications.

References

- Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL

- Title: Synthesis of Complex Bicyclic Scaffolds by Intermolecular Photosensitized Dearomative Cycloadditions of Activated Alkenes and Na Source: Semantic Scholar URL

- Title: Effects of the Baking Process on the Chemical Composition, Sensory Quality, and Bioactivity of Tieguanyin Oolong Tea Source: Frontiers URL

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 3. Frontiers | Effects of the Baking Process on the Chemical Composition, Sensory Quality, and Bioactivity of Tieguanyin Oolong Tea [frontiersin.org]

Initial Reactivity Studies of 1-Methyl-3-vinyl-1H-pyrazole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

1-Methyl-3-vinyl-1H-pyrazole is an increasingly valuable bifunctional building block in modern drug discovery and materials science. Its unique architecture—combining the tunable, π-excessive electronic properties of a pyrazole core with the versatile reactivity of an exocyclic vinyl appendage—enables highly divergent synthetic pathways. This technical whitepaper explores the initial reactivity studies of this molecule, detailing the causality behind site-selective functionalizations at the C5 position, the C4 position, and the C3-vinyl group.

Structural Causality & Reactivity Profiling

To harness 1-Methyl-3-vinyl-1H-pyrazole effectively, one must understand the electronic and steric interplay within its structure:

-

The N-Methyl Group (N1): Breaks the tautomeric symmetry of the pyrazole ring. It exerts a weak inductive electron-withdrawing effect while simultaneously providing a coordinating site for organometallic reagents, selectively activating the adjacent C5 position for deprotonation.

-

The Vinyl Group (C3): Conjugated with the electron-rich pyrazole ring, this alkene acts as an excellent radical acceptor and dipolarophile. The pyrazole ring elevates the HOMO of the vinyl group, tuning its reactivity for photochemical cycloadditions.

-

The Pyrazole Core (C4): As a π-excessive heterocycle, the C4 position is the most nucleophilic site on the ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

Core Reactivity Profile 1: C5-Directed Lithiation and Electrophilic Trapping

Mechanistic Causality

The C5 proton of 1-methylpyrazoles is the most acidic site on the ring due to the adjacent electronegative sp2 nitrogen. When treated with a strong base like n-butyllithium, the lithium cation coordinates to the N2 nitrogen, directing the basic alkyl anion to deprotonate the C5 position exclusively. Operating at cryogenic temperatures (-78 °C) is an absolute necessity; failing to do so will result in the strong base initiating anionic polymerization of the unprotected C3-vinyl group [1].

Self-Validating Experimental Protocol: C5-Iodination

Reference methodology adapted from macrocyclic ether chemotherapeutic agent synthesis .

-

Preparation: Flame-dry a round-bottom flask and purge with inert N₂ gas. Dissolve 1-methyl-3-vinyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Directed Lithiation: Add n-BuLi (1.5 eq, 2.5 M in hexanes) dropwise via a syringe pump to prevent localized heating. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C5-lithio species.

-

Electrophilic Trapping: Introduce a pre-cooled solution of Iodine (I₂, 1.5 eq) in anhydrous THF dropwise. The solution will initially turn dark brown.

-

Validation & Quenching: Stir for an additional 30 minutes at -78 °C. Quench the reaction cold by adding saturated aqueous Na₂S₂O₃. Self-Validation: The successful quenching of unreacted iodine is visually confirmed by the immediate dissipation of the dark brown color, yielding a pale yellow or colorless organic layer.

-

Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-iodo-1-methyl-3-vinyl-1H-pyrazole.

Core Reactivity Profile 2: Photochemical [2+2] Cycloaddition at the Vinyl Group

Mechanistic Causality

The C3-vinyl group can be selectively engaged without disrupting the aromaticity of the pyrazole core. Under visible light irradiation, an Iridium photocatalyst (e.g., fac-Ir(p-CF₃-ppy)₃) is excited to a long-lived triplet state. Through Dexter energy transfer (EnT), the catalyst sensitizes an activated arene (such as an acyl naphthalene) to its triplet state. The electron-rich vinyl group of the pyrazole then undergoes a highly regioselective intermolecular dearomative[2+2] cycloaddition with the excited arene, forming complex bridged bicyclic scaffolds [2].

Self-Validating Experimental Protocol: Dearomative Cycloaddition

Reference methodology adapted from complex bicyclic scaffold synthesis .

-

Catalyst Loading: In a glovebox, charge an oven-dried 4 mL screw-cap vial with the activated naphthalene derivative (1.0 eq) and the photocatalyst fac-Ir(p-CF₃-ppy)₃ (2.0 mol%).

-

Reagent Addition: Add 1-methyl-3-vinyl-1H-pyrazole (10.0 eq) and dry dichloromethane (DCM) to achieve a 0.10 M concentration. Seal the vial with a PTFE septum cap.

-

Irradiation: Remove the vial from the glovebox. Irradiate the mixture using 450 nm blue LEDs. Use a cooling fan to maintain the reaction strictly at room temperature (25 °C).

-

Monitoring: Stir under irradiation for 24 hours. Self-Validation: Monitor the reaction via TLC (UV active) or crude ¹H-NMR. The disappearance of the distinct vinyl proton multiplets (approx. 5.2–6.7 ppm) and the emergence of upfield cyclobutane protons (2.5–4.0 ppm) confirm successful cycloaddition.

-

Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography (ZEOprep 60/40-63 µm silica gel) to isolate the bicyclic pyrazole adduct.

Core Reactivity Profile 3: Electrophilic Aromatic Substitution (C4-Formylation)

Mechanistic Causality

Despite the presence of the vinyl group, the pyrazole ring retains its π-excessive character. The Vilsmeier-Haack reaction utilizes a highly electrophilic chloromethyleniminium ion (generated in situ from POCl₃ and DMF). Because C3 and C5 are deactivated by the adjacent electronegative nitrogen atoms, the iminium ion attacks the C4 position exclusively. Subsequent hydrolysis yields the C4-carbaldehyde[3].

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

Reference methodology adapted from poly-functionalized pyrazole synthesis .

-

Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise under vigorous stirring. Stir for 30 minutes until the Vilsmeier reagent forms (noted by a slight increase in viscosity and a pale yellow tint).

-

Substrate Addition: Slowly add 1-methyl-3-vinyl-1H-pyrazole (1.0 eq) to the chilled complex.

-

Heating: Gradually warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.

-

Hydrolysis & Neutralization: Pour the hot mixture over crushed ice. Self-Validation: Carefully neutralize the acidic mixture with saturated aqueous Na₂CO₃ until the pH reaches 7-8. The evolution of CO₂ gas will cease, and the product will often precipitate or separate as an oil, confirming the hydrolysis of the iminium intermediate to the aldehyde.

-

Extraction: Extract with DCM, wash thoroughly with water to remove residual DMF, dry, and purify to yield 1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

The divergent reactivity of 1-Methyl-3-vinyl-1H-pyrazole is summarized below, highlighting the efficiency and conditions required for site-selective functionalization.

| Reactivity Site | Reaction Class | Key Reagents | Temperature | Target Motif | Typical Yield Range |

| C5 Position | Directed Lithiation / Electrophilic Trapping | n-BuLi, I₂, THF | -78 °C | 5-Iodo-1-methyl-3-vinyl-1H-pyrazole | 75–85% |

| Vinyl Group | Photochemical[2+2] Cycloaddition | fac-Ir(p-CF₃-ppy)₃, Blue LED, DCM | 25 °C | Bicyclic Pyrazole Adducts | 60–80% |

| C4 Position | Electrophilic Aromatic Substitution | POCl₃, DMF | 80 °C | 1-Methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | 50–70% |

Mechanistic Divergence Visualization

The following diagram illustrates the orthogonal synthetic pathways accessible from the 1-Methyl-3-vinyl-1H-pyrazole core, dictated by the choice of reagents and reaction conditions.

Divergent reactivity of 1-Methyl-3-vinyl-1H-pyrazole showing site-selective functionalization.

References

- Source: WIPO (PCT)

-

Title: Synthesis of complex bicyclic scaffolds by intermolecular photosensitized dearomative cycloadditions of activated alkenes and naphthalenes Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

-

Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc (Free Journal of Organic Chemistry) URL: [Link]

The Electronic and Steric Landscape of 1-Vinylpyrazoles: A Technical Guide for Advanced Synthetic Applications

Executive Summary

Vinylpyrazoles, specifically 1-vinylpyrazoles (pyrazolyl olefins), represent a highly versatile yet historically underexplored class of nitrogen-containing heterocycles. Characterized by the direct attachment of a vinyl group to the N1 position of the pyrazole core, these compounds exhibit unique physicochemical properties driven by the delicate interplay of tautomerism, isomerism, and conformational dynamics. This whitepaper provides an in-depth analysis of the electronic and steric effects governing the behavior of 1-vinylpyrazoles, detailing their spectroscopic signatures, divergent reactivity in transition-metal catalysis, and validated synthetic protocols.

Conformational Dynamics: The Interplay of Sterics and Electronics

The reactivity and coordination chemistry of 1-vinylpyrazoles are fundamentally dictated by their conformational geometry. The vinyl group can freely rotate around the N1–C(vinyl) bond, leading to s-cis and s-trans conformers. However, this rotation is highly sensitive to the steric environment of the pyrazole ring.

As demonstrated by Skvortsova and corroborated by extensive NMR spectral analyses, the presence of substituents at the C-5 position creates a severe steric clash with the vinyl group. Because the C-5 position is adjacent to N1, a bulky group (such as a methyl group in 5-methyl-1-vinylpyrazole) forces the vinyl moiety to rotate away from C-5 to minimize van der Waals repulsion. Consequently, the molecule is locked predominantly into the s-cis-N2 orientation, where the vinyl group points toward the unsubstituted N2 atom. Conversely, if the substituent is located at the distant C-3 position, the rotational barrier remains low, resulting in an equimolar mixture of conformers.

Fig 1. Steric influence of C-5 substitution on 1-vinylpyrazole conformational isomerism.

Quantitative Conformational Data

The following table summarizes the conformational preferences and rotational barriers of key 1-vinylpyrazole derivatives based on their substitution patterns.

| Compound | Substituent Position | Dominant Conformation | Rotational Barrier | Steric Driver |

| 1-Vinylpyrazole | None | Mixture (s-cis / s-trans) | Low | Unrestricted rotation |

| 3-Methyl-1-vinylpyrazole | C-3 | Equimolar Mixture | Low | Distant from N1 |

| 5-Methyl-1-vinylpyrazole | C-5 | Predominantly s-cis-N2 | High | C-5/Vinyl Repulsion |

| 3,5-Dimethyl-1-vinylpyrazole | C-3, C-5 | Predominantly s-cis-N2 | High | C-5/Vinyl Repulsion |

Electronic Modulation and Divergent Reactivity

The electronic structure of 1-vinylpyrazoles is defined by the conjugation of the N1 lone electron pair (LEP) with both the aromatic π -system of the pyrazole ring and the adjacent vinyl group. The N2 atom possesses an orthogonal LEP, making it the primary site for basicity and metal coordination.

The electronic properties of the pyrazole core directly impact the basicity of the N2 atom and the nucleophilicity of the vinyl group. Electron-withdrawing groups (EWGs) at the C-4 position pull electron density away from the N1-vinyl axis, altering the molecule's susceptibility to electrophilic attack and its behavior as a bidentate ligand.

Case Study: Rhodium-Catalyzed C-H Activation

The profound impact of these electronic and steric factors is best illustrated when comparing 1-vinylpyrazole to 2-vinylpyridine in transition-metal catalysis. In Rhodium-phosphine systems, 2-vinylpyridine readily undergoes C-H activation of the terminal olefinic proton to form a mixed-valence dinuclear Rh(I)-Rh(III) species.

However, as detailed in, 1-vinylpyrazole completely fails to undergo this C-H activation.

The Causality:

-

Electronic Mismatch: The N2 lone pair of 1-vinylpyrazole is significantly less basic than the pyridine nitrogen, weakening the initial Rh-N coordination required to anchor the catalyst.

-

Geometric/Steric Constraint: The bite angle of the 5-membered pyrazole ring, combined with the s-cis conformational lock, prevents the optimal spatial alignment of the Rh center with the terminal C-H bond of the vinyl group. Instead of forming a metallacycle, the 1-vinylpyrazole acts as a bridging ligand, yielding a dinuclear species without C-H activation.

Fig 2. Divergent reactivity pathways of vinyl heterocycles in Rhodium-phosphine catalytic systems.

Reactivity Comparison Table

| Ligand | Metal Precursor | Key Intermediate | Reaction Outcome |

| 2-Vinylpyridine | [Rh(μ-Cl)(η²-coe)₂]₂ | Rh-hydrido species | C-H Activation (Dinuclear RhI-RhIII) |

| 1-Vinylpyrazole | [Rh(μ-Cl)(η²-coe)₂]₂ | Rh-hydrido-IPr (transient) | No C-H Activation (Bridged Dinuclear) |

Validated Experimental Workflow: Synthesis via Acid-Catalyzed Cracking

To leverage 1-vinylpyrazoles in drug development or materials science, a robust, scalable synthetic protocol is required. Direct vinylation of pyrazoles with acetylene often requires harsh, high-pressure conditions. A highly regioselective and controlled alternative is the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes, originally developed by Trofimenko.

Causality of the Protocol Design

Heating the bis-pyrazole acetal derivative in the presence of a strong acid (p-toluenesulfonic acid) selectively protonates one of the pyrazole rings. This protonation transforms the pyrazole into an excellent leaving group. Under thermal stress (~200 °C), the molecule undergoes a β -elimination (fragmentation), yielding the desired 1-vinylpyrazole and a free pyrazole byproduct. The reduced pressure ensures the immediate distillation of the lower-boiling 1-vinylpyrazole, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology (Self-Validating System)

Reagents: Geminal bis(1-pyrazolyl)alkane precursor, p-Toluenesulfonic acid (p-TsOH). Equipment: Short-path distillation apparatus, heating mantle, vacuum pump.

-

Precursor Loading: Charge a round-bottom flask with 50 mmol of the neat geminal bis(1-pyrazolyl)alkane precursor.

-

Catalyst Addition: Add 1.0 to 1.5 mol% of anhydrous p-TsOH. Causality: Excess acid will lead to polymerization of the resulting vinyl group; strict stoichiometric control is required.

-

Thermal Cracking: Attach the flask to a short-path distillation setup. Apply a moderate vacuum (approx. 15-20 mmHg) and gradually heat the mixture to 190–210 °C.

-

Fractional Distillation: As the precursor cracks, the 1-vinylpyrazole and free pyrazole will co-distill. Collect the distillate in a receiving flask cooled in an ice bath to prevent volatile loss.

-

Self-Validation Checkpoint 1 (TLC): Spot the distillate against the starting material on a silica gel TLC plate (Hexanes/EtOAc 8:2). The complete absence of the low-Rf precursor spot and the presence of a highly UV-active high-Rf spot confirms successful fragmentation.

-

Purification: Dissolve the distillate in diethyl ether and wash with water (3 x 20 mL). Causality: The free pyrazole byproduct is highly water-soluble and partitions into the aqueous phase, while the hydrophobic 1-vinylpyrazole remains in the organic layer.

-

Self-Validation Checkpoint 2 (NMR): Dry the organic layer over MgSO₄, concentrate, and analyze via ¹H NMR. The protocol is validated if the spectrum exhibits characteristic terminal olefinic doublets of doublets at δ 4.5–5.5 ppm, confirming the structural integrity of the vinyl group.

Fig 3. Acid-catalyzed cracking workflow for the regioselective synthesis of 1-vinylpyrazoles.

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

Divergent Reactivity of 2-Vinylpyridine and 1-Vinylpyrazole in Rhodium-Phosphine Systems: C-H Activation and Dinuclear Chemistry Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

-

Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Exploring the Chemical Space of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][3] This guide provides a comprehensive exploration of the chemical space of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, strategic functionalization, biological significance, and the application of computational tools to navigate this rich chemical landscape.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a highly sought-after motif in drug design.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets.[5] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil, all of which feature a core pyrazole structure, underscores its therapeutic significance.[1][6]

The pyrazole fragment can also serve as a bioisostere for other aromatic or heteroaromatic rings, offering a strategy to improve potency and modify physicochemical properties like lipophilicity and aqueous solubility.[7] Furthermore, it has been employed as a more lipophilic and metabolically stable bioisostere for phenols.[7]

Navigating the Synthetic Landscape of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Strategies

Two foundational methods for pyrazole synthesis have stood the test of time:

-

Knorr Pyrazole Synthesis: This is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[8] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[8]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne).[2] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

Modern Synthetic Methodologies

In recent years, several innovative and efficient methods for pyrazole synthesis have emerged, often leveraging modern synthetic technologies:

-

Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique to accelerate organic reactions.[9][10] In the context of pyrazole synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating methods.[9][11]

-

Ultrasound and Mechanochemical Techniques: Sonication and mechanochemistry (e.g., ball milling) offer green and efficient alternatives for the synthesis of pyrazole derivatives, often proceeding in the absence of a solvent.[9][10]

-

Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, provide novel and efficient routes to polysubstituted pyrazoles.[12] Copper-catalyzed reactions have also been employed for the synthesis of pyrazoles under mild conditions.[12] Furthermore, direct C-H functionalization of pre-formed pyrazole rings using transition metal catalysts has emerged as a powerful tool for late-stage diversification.[13]

Experimental Protocol: Knorr Pyrazole Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative using the Knorr synthesis.

Materials:

-

1,3-Diketone (1.0 eq)

-

Substituted Hydrazine (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add the substituted hydrazine (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring Chemical Space Through Functionalization

The true power of the pyrazole scaffold lies in the ability to systematically modify its structure to explore a vast chemical space and optimize its biological activity. The pyrazole ring offers multiple positions for functionalization: the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5).

N-Functionalization

Alkylation or arylation of the pyrazole nitrogen atoms is a common strategy to modulate the compound's properties. In unsymmetrically substituted pyrazoles, a mixture of N1 and N2 isomers can be formed. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

C-Functionalization

The carbon atoms of the pyrazole ring can be functionalized through various reactions:

-

Electrophilic Aromatic Substitution: The C4 position is generally the most susceptible to electrophilic attack.

-

Lithiation and Subsequent Electrophilic Quench: Directing groups can be used to achieve regioselective lithiation at the C3 or C5 positions, followed by reaction with an electrophile.

-

Cross-Coupling Reactions: Halogenated pyrazoles are versatile building blocks for Suzuki, Sonogashira, and other cross-coupling reactions to introduce a wide range of substituents.

-

Direct C-H Functionalization: As mentioned earlier, transition-metal-catalyzed C-H functionalization provides a powerful and atom-economical way to introduce new functionalities onto the pyrazole core.[13]

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole derivatives exhibit a remarkable diversity of pharmacological activities.[2][14] Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Anti-inflammatory Activity

Many pyrazole derivatives, most notably Celecoxib, exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] The SAR for this class of compounds often involves a 1,5-diarylpyrazole scaffold.[15]

Anticancer Activity

The pyrazole scaffold is present in numerous anticancer agents that target a variety of signaling pathways.[16] For instance, some pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs).[3]

Antimicrobial Activity

Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[3][14] The introduction of specific substituents, such as trifluoromethyl groups, has been shown to enhance antibacterial activity.[6]

Other Biological Activities

The therapeutic potential of pyrazoles extends to a wide range of other activities, including:

Computational Exploration of Pyrazole Chemical Space

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the efficient exploration of vast chemical spaces and the prediction of molecular properties.[17]

Molecular Modeling and Docking

Molecular docking studies can predict the binding modes of pyrazole derivatives within the active site of a biological target, providing valuable insights for lead optimization.[17] These studies can help to rationalize observed SAR and guide the design of new analogs with improved binding affinity.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure and properties of pyrazole derivatives.[17] This information can be used to understand their reactivity and interactions with biological macromolecules.

Molecular Dynamics Simulations

Molecular dynamics simulations allow for the study of the dynamic behavior of pyrazole derivatives and their complexes with biological targets over time.[17] This can provide a more realistic picture of the binding process and help to identify key interactions that contribute to binding affinity.

Future Perspectives

The exploration of the chemical space of pyrazole derivatives continues to be a vibrant and fruitful area of research. Future efforts will likely focus on:

-

The development of novel and more efficient synthetic methodologies, including the use of flow chemistry and biocatalysis.

-

The application of advanced computational techniques, including machine learning and artificial intelligence, to accelerate the discovery of new pyrazole-based drugs.

-

The exploration of new biological targets for pyrazole derivatives, expanding their therapeutic potential.

Diagrams and Data

Diagram 1: General Synthetic Strategies for Pyrazole Derivatives

Caption: Key synthetic routes to pyrazole derivatives.

Diagram 2: Workflow for Exploring Pyrazole Chemical Space

Caption: Iterative drug discovery workflow for pyrazoles.

Table 1: Representative Pyrazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application | Key Structural Features |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diarylpyrazole with a sulfonamide group |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolopyrimidinone core |

| Rimonabant | Anti-obesity (CB1 antagonist) - Withdrawn | 1,5-Diarylpyrazole with a piperidinyl carboxamide |

| Encorafenib | Anticancer (BRAF inhibitor) | N-Arylpyrazole with a complex side chain |

References

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

PubMed. (2005, March 24). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Retrieved from [Link]

-

PubMed. (2014, May 1). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Retrieved from [Link]

-

Taylor & Francis. (2024, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2025, April 4). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

-

IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

ScienceDirect. (2014, April 1). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]

-

Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

-

Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

-

WJPPS. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

-

RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploration of the chemical space around pyrazole-4-carboxamides. Retrieved from [Link]

-

PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

-

MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]

-

PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

PMC. (2025, January 4). Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. epj-conferences.org [epj-conferences.org]

- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurasianjournals.com [eurasianjournals.com]

1-Methyl-3-vinyl-1H-pyrazole: A Strategic Building Block for Advanced Molecular Scaffolds

As the demand for high-sp³ character and complex 3D architectures in drug discovery intensifies, the reliance on flat, 2D heteroaromatic building blocks is shifting toward bifunctional, highly reactive intermediates. 1-Methyl-3-vinyl-1H-pyrazole (CAS: 56342-53-1) has emerged as a cornerstone reagent in this paradigm. By combining the pharmacologically privileged pyrazole core with a versatile C3-vinyl handle, this molecule enables rapid access to complex bicyclic scaffolds and poly-functionalized heterocycles through advanced photochemical and electrophilic methodologies.

This technical guide dissects the mechanistic causality, operational protocols, and self-validating workflows for utilizing 1-methyl-3-vinyl-1H-pyrazole in cutting-edge organic synthesis.

Structural Profiling and Reactivity Mapping

The synthetic utility of 1-methyl-3-vinyl-1H-pyrazole stems from its orthogonal reactivity profile. The N1-methyl group prevents tautomerization, locking the molecule into a defined electronic geometry. Concurrently, the π -system of the pyrazole ring is conjugated with the C3-vinyl group, modulating its HOMO/LUMO energy levels to favor selective cycloadditions, while leaving the C4 position highly susceptible to electrophilic aromatic substitution.

Table 1: Physicochemical and Structural Data Summary [1]

| Property | Value / Description |

| Chemical Name | 1-Methyl-3-vinyl-1H-pyrazole |

| CAS Registry Number | 56342-53-1 |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Topological Polar Surface Area (TPSA) | ~17.8 Ų |

| Hydrogen Bond Acceptors | 2 (Nitrogen heteroatoms) |

| Primary Reactive Sites | C3-Vinyl (Cycloadditions), C4 (Electrophilic Attack) |

Photochemical Dearomative Cycloadditions: Constructing 3D Architectures

Transitioning from 2D arenes to 3D sp³-rich scaffolds is a major hurdle in synthetic chemistry. Traditional dearomatization requires harsh conditions that are intolerant of complex functional groups. However, that 1-methyl-3-vinyl-1H-pyrazole acts as an exceptional activated alkene in intermolecular photosensitized dearomative cycloadditions with simple naphthalenes.

Mechanistic Causality

The reaction relies on triplet energy transfer (EnT). Direct excitation of the alkene or arene often leads to unwanted homopolymerization or degradation. By employing an iridium photocatalyst (e.g., fac -Ir(p-CF₃-ppy)₃), the catalyst absorbs blue light and undergoes intersystem crossing to a long-lived triplet state. This energy is selectively transferred to the naphthalene derivative, exciting it to its triplet state. The pyrazole ring on the vinyl group lowers the activation barrier and dictates the regiochemistry of the subsequent [4+2] or [2+2] cycloaddition, yielding a bridged bicyclic scaffold.

Fig 1. Photosensitized intermolecular dearomative cycloaddition via triplet energy transfer.

Self-Validating Protocol: Photosensitized Cycloaddition

-

Objective: Intermolecular dearomative cycloaddition of a naphthalene derivative with 1-methyl-3-vinyl-1H-pyrazole.

-

Step 1 (Preparation): In an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the naphthalene derivative (0.10 mmol) and fac -Ir(p-CF₃-ppy)₃ (1-2 mol%).

-

Step 2 (Degassing - Critical): Transfer the vial into a nitrogen-filled glovebox or evacuate/backfill with N₂ three times. Causality: Molecular oxygen is a potent triplet quencher. Failure to strictly exclude O₂ will immediately quench the excited photocatalyst, halting the EnT process.

-

Step 3 (Reagent Addition): Add dry dichloromethane (DCM, 1.0 mL) and 1-methyl-3-vinyl-1H-pyrazole (1.00 mmol, 10.0 equiv) via a micro-syringe. Seal the vial with a PTFE-lined septum cap.

-

Step 4 (Irradiation): Place the vial in a photoreactor equipped with blue LEDs ( λmax ≈ 440 nm). Stir vigorously at room temperature for 24 hours.

-

Step 5 (Validation & Isolation): Remove the solvent under reduced pressure. Self-Validation Check: Analyze the crude mixture via ¹H-NMR. The successful formation of the bicyclic scaffold is validated by the disappearance of the characteristic pyrazole-vinyl proton signals (dd, ~5.2–6.8 ppm) and the emergence of upfield sp³ bridgehead protons. Purify via silica gel flash chromatography.

Electrophilic Functionalization: The Vilsmeier-Haack Paradigm

Functionalizing the pyrazole core without degrading the sensitive vinyl group requires precise chemoselective control. The Vilsmeier-Haack reaction is the optimal method for introducing a formyl group at the C4 position. 2 that poly-functionalized pyrazoles, including vinyl derivatives, can be efficiently synthesized and formylated under these conditions[2].

Mechanistic Causality

The reaction utilizes a chloromethylene iminium salt (the Vilsmeier reagent), generated in situ from POCl₃ and DMF. The electron-donating nature of the pyrazole nitrogens directs the electrophile exclusively to the highly nucleophilic C4 carbon. The vinyl group at C3 remains largely intact under these controlled conditions; alternatively, if a 3-(1-chloroethyl) precursor is used, the Vilsmeier-Haack conditions simultaneously drive dehydrochlorination to yield the vinyl moiety in situ alongside C4-formylation.

Fig 2. Mechanism of regioselective Vilsmeier-Haack formylation at the pyrazole C4 position.

Self-Validating Protocol: Regioselective Formylation

-

Objective: Synthesis of 1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde.

-

Step 1 (Vilsmeier Reagent Generation): Cool anhydrous DMF (3.0 equiv) in a round-bottom flask to 0 °C under an argon atmosphere. Dropwise add POCl₃ (1.5 equiv) over 15 minutes. Causality: Maintaining 0 °C prevents the exothermic decomposition of the highly reactive chloromethylene iminium salt. Stir for 30 minutes.

-

Step 2 (Substrate Addition): Slowly add a solution of 1-methyl-3-vinyl-1H-pyrazole (1.0 equiv) in a minimal amount of dry DMF to the electrophilic complex at 0 °C.

-

Step 3 (Propagation): Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60 °C for 2 hours to drive the electrophilic aromatic substitution to completion.

-

Step 4 (Hydrolysis & Neutralization): Carefully pour the reaction mixture over crushed ice to quench unreacted POCl₃. Neutralize the acidic aqueous phase with saturated aqueous Na₂CO₃ until the pH reaches 7–8. Causality: The basic aqueous environment is strictly required to hydrolyze the stable iminium intermediate into the target carbaldehyde.

-

Step 5 (Validation & Isolation): Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Self-Validation Check: The success of the formylation is immediately confirmed by ¹H-NMR via the appearance of a distinct, sharp aldehyde proton singlet far downfield (~9.5–10.0 ppm) and the complete disappearance of the pyrazole C4-H proton.

References

-

ChemicalBook. "1H-Pyrazole, 1-methyl-3-vinyl- (CAS 56342-53-1) Chemical Properties." ChemicalBook. 1

-